Superior Human Aldose Reductase (HRAR) Inhibition by 8‑Lavandulylkaempferol Relative to the Parent Compound Kaempferol
8‑Lavandulylkaempferol is a potent inhibitor of human recombinant aldose reductase (HRAR) with an IC₅₀ of 0.79 µM. In contrast, the non‑prenylated parent compound kaempferol exhibits no detectable HRAR inhibitory activity at comparable concentrations, indicating that the C‑8 lavandulyl group is essential for engaging the enzyme active site [1]. The differential is further validated by kinetic studies: 8‑lavandulylkaempferol acts as a mixed‑type inhibitor of rat lens AR (Ki = 0.94 µM), whereas kaempferol exhibits non‑competitive inhibition with a significantly higher Ki of 4.65 µM, suggesting a distinct binding mode conferred by the lavandulyl moiety [2].
| Evidence Dimension | Inhibitory activity against human recombinant aldose reductase (HRAR) |
|---|---|
| Target Compound Data | IC₅₀ = 0.79 µM |
| Comparator Or Baseline | Kaempferol (IC₅₀ not reached/no significant inhibition at tested concentrations) |
| Quantified Difference | Kaempferol is inactive; 8‑lavandulylkaempferol exhibits sub‑micromolar potency |
| Conditions | HRAR enzymatic assay, spectrophotometric detection of NADPH oxidation at 340 nm |
Why This Matters
This data establishes that the lavandulyl substitution is not a minor modification but a requisite structural feature for aldose reductase inhibition, making 8‑lavandulylkaempferol a necessary selection for experiments targeting the polyol pathway in diabetic complications.
- [1] Jung HA, Yoon NY, Kang SS, Kim YS, Choi JS. Inhibitory activities of prenylated flavonoids from Sophora flavescens against aldose reductase and generation of advanced glycation endproducts. J Pharm Pharmacol. 2008;60(9):1227-1236. View Source
- [2] Jung HA, Moon HE, Oh SH, Kim BW, Sohn HS, Choi JS. Kinetics and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors. Chem Biol Interact. 2012;197(2-3):110-118. View Source
